Ethanethiol, 2-(di(2-butynyl)amino)-
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Overview
Description
Ethanethiol, 2-(di(2-butynyl)amino)- is an organosulfur compound with the molecular formula C10H15NS. This compound is characterized by the presence of a thiol group (-SH) and an amino group substituted with two butynyl groups. It is a colorless liquid with a distinct odor, commonly used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-(di(2-butynyl)amino)- typically involves the reaction of ethanethiol with di(2-butynyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of ethanethiol, 2-(di(2-butynyl)amino)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with advanced equipment to ensure efficient production. The reaction is monitored and controlled to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-(di(2-butynyl)amino)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiols or amines.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Simpler thiols, amines.
Substitution: Various substituted amines and thiols.
Scientific Research Applications
Ethanethiol, 2-(di(2-butynyl)amino)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethanethiol, 2-(di(2-butynyl)amino)- involves its interaction with molecular targets, such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The amino group can interact with various biological molecules, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Ethanethiol: A simpler thiol compound with similar chemical properties.
2-(Butylamino)ethanethiol: Another thiol compound with an amino group, but with different substituents.
2-(Dimethylamino)ethanethiol: A thiol compound with a dimethylamino group.
Uniqueness
Ethanethiol, 2-(di(2-butynyl)amino)- is unique due to the presence of two butynyl groups on the amino moiety, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar thiol compounds and influences its reactivity and applications.
Properties
CAS No. |
75606-38-1 |
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Molecular Formula |
C10H15NS |
Molecular Weight |
181.30 g/mol |
IUPAC Name |
2-[bis(but-2-ynyl)amino]ethanethiol |
InChI |
InChI=1S/C10H15NS/c1-3-5-7-11(9-10-12)8-6-4-2/h12H,7-10H2,1-2H3 |
InChI Key |
LRXFPXRZILGPCW-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCN(CCS)CC#CC |
Origin of Product |
United States |
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